

The Role of YX862 in Epigenetic Regulation: A Technical Guide

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Compound of Interest

Compound Name: YX862

Cat. No.: B15542106

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Abstract

YX862 is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed to induce the targeted degradation of Histone Deacetylase 8 (HDAC8), a key enzyme in epigenetic regulation. This document provides an in-depth technical overview of **YX862**, including its mechanism of action, quantitative performance data, detailed experimental protocols for its characterization, and its impact on cellular signaling pathways. **YX862** operates by hijacking the cell's ubiquitin-proteasome system, specifically recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag HDAC8 for degradation. This targeted degradation leads to the hyperacetylation of non-histone substrates of HDAC8, most notably Structural Maintenance of Chromosomes 3 (SMC3), a critical component of the cohesin complex. Unlike pan-HDAC inhibitors, **YX862**'s high selectivity for HDAC8 minimizes off-target effects, including widespread changes in histone acetylation. This specificity makes **YX862** a valuable tool for dissecting the distinct biological functions of HDAC8 and a promising candidate for therapeutic development in diseases where HDAC8 is implicated, such as certain cancers.

Introduction to YX862 and Epigenetic Regulation

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including histone acetylation and DNA methylation, play a crucial role in regulating cellular processes.^[1] Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues

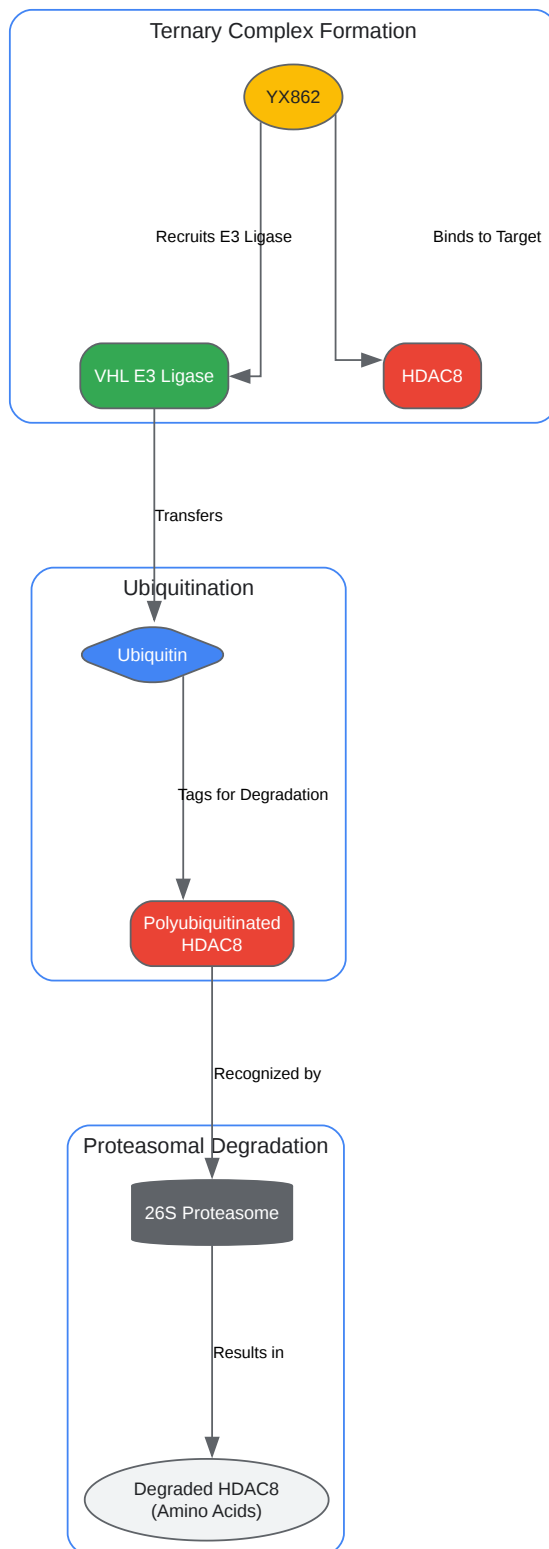
on both histone and non-histone proteins, generally leading to a more compact chromatin structure and transcriptional repression.[2][3]

HDAC8, a class I HDAC, is implicated in various cellular functions, including cell cycle progression, gene regulation, and the maintenance of genomic stability.[4] Its dysregulation has been linked to several cancers.[5] **YX862** is a novel heterobifunctional molecule known as a PROTAC, which offers a distinct therapeutic modality compared to traditional enzyme inhibitors. Instead of merely blocking the enzymatic activity of HDAC8, **YX862** facilitates its complete degradation.[6][7]

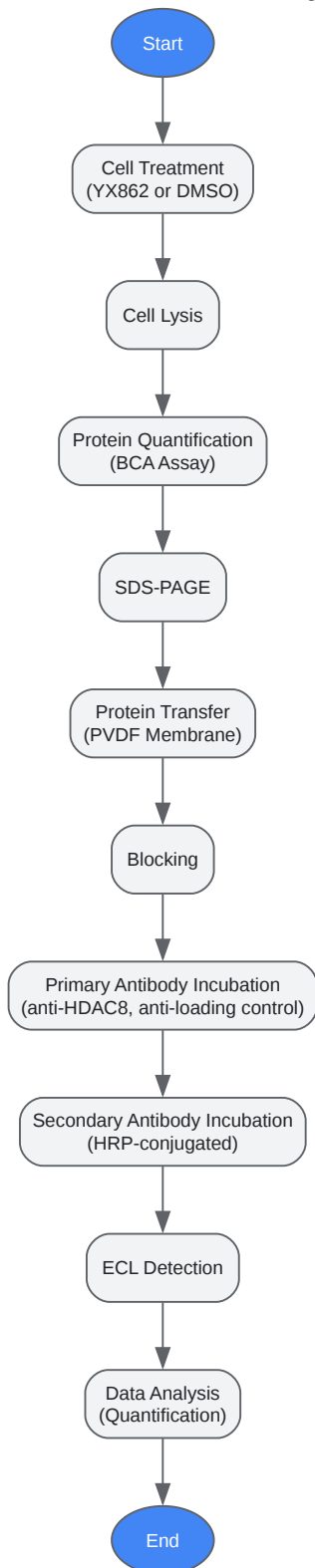
Mechanism of Action of YX862

YX862 functions as a molecular bridge, simultaneously binding to HDAC8 and the VHL E3 ubiquitin ligase.[8][9] This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of HDAC8 by the E3 ligase.[10][11] The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged HDAC8 protein.[10] This catalytic process allows a single molecule of **YX862** to induce the degradation of multiple HDAC8 proteins.

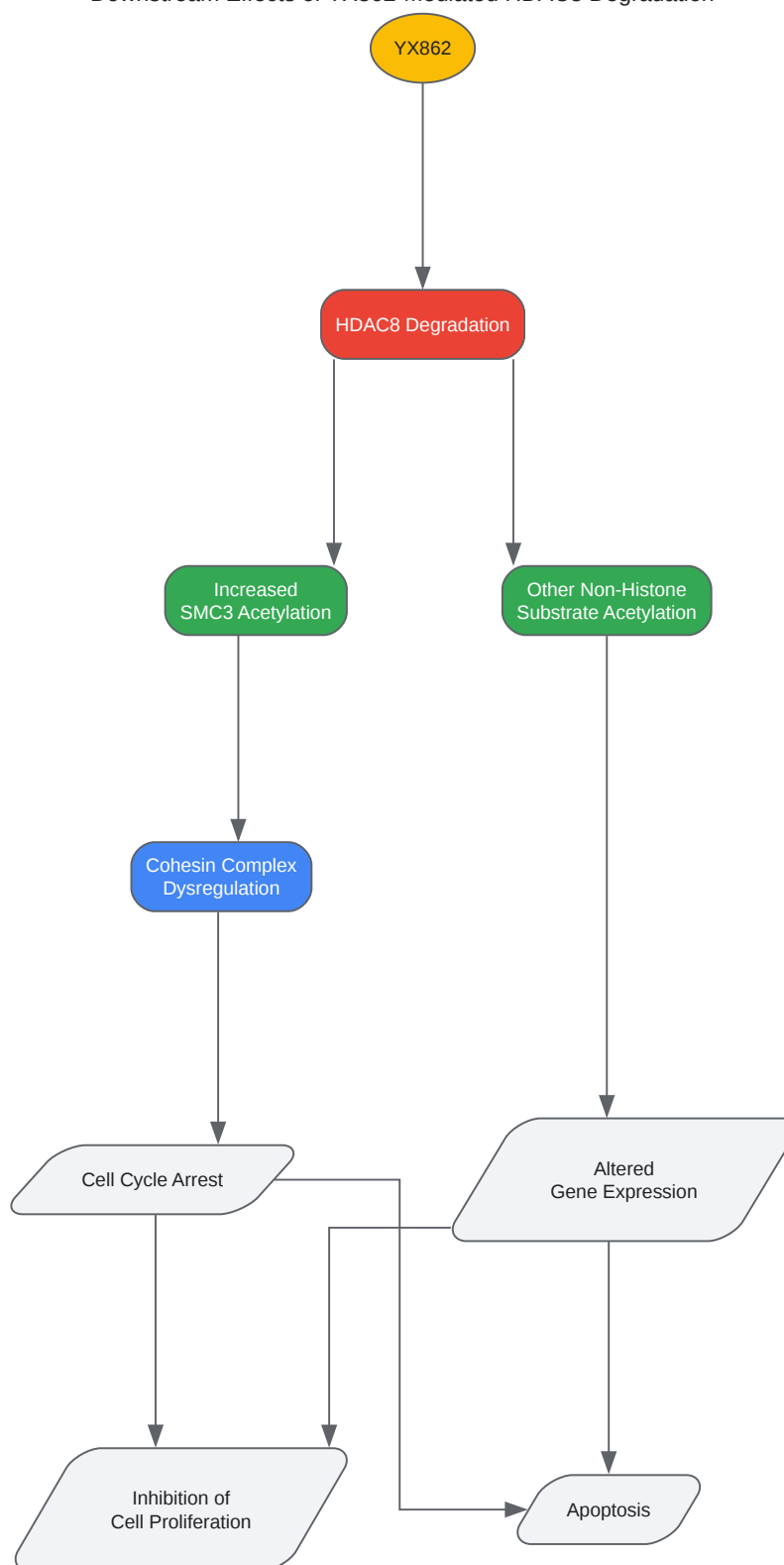
Mechanism of Action of YX862



Western Blot Workflow for HDAC8 Degradation



Downstream Effects of YX862-Mediated HDAC8 Degradation

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